molecular formula C5H12ClNO3 B2884547 (3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride CAS No. 2445750-00-3

(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride

Cat. No.: B2884547
CAS No.: 2445750-00-3
M. Wt: 169.61
InChI Key: PAGAVBSDHJVQNC-WCCKRBBISA-N
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Description

(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of amino acids, which are the building blocks of proteins. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride typically involves the protection of functional groups, selective reactions, and deprotection steps. One common method includes the alkylation of glycine equivalents with electrophiles, followed by cyclization and hydrolysis . The reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups and selective catalysts ensures high yield and purity. The hydrochloride form is usually obtained by treating the free base with hydrochloric acid under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Using reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The hydrochloride form enhances its bioavailability and stability, facilitating its use in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-5-Amino-3-hydroxypentanoic acid
  • (3S)-5-Amino-3-hydroxyhexanoic acid
  • (3S)-5-Amino-3-hydroxybutanoic acid

Uniqueness

(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

(3S)-5-amino-3-hydroxypentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAVBSDHJVQNC-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CC(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](CC(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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